molecular formula C10H16N2O3 B13548785 Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13548785
M. Wt: 212.25 g/mol
InChI Key: AMZJBVMMZCOQAJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate: is an organic compound with a complex structure that includes a pyrrole ring substituted with an amino group, a methoxypropyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino group and the methoxypropyl group. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques, such as recrystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxypropyl group can enhance the compound’s solubility and bioavailability. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Methyl 4-amino-1-(3-methoxypropyl)-1h-pyrrole-2-carboxylate: can be compared with other pyrrole derivatives, such as:

Uniqueness: The presence of the methoxypropyl group in this compound imparts unique properties, such as enhanced solubility and specific reactivity patterns, distinguishing it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 4-amino-1-(3-methoxypropyl)pyrrole-2-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-14-5-3-4-12-7-8(11)6-9(12)10(13)15-2/h6-7H,3-5,11H2,1-2H3

InChI Key

AMZJBVMMZCOQAJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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